4-(2,5-Dimethoxybenzoyl)benzoic acid
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Overview
Description
4-(2,5-Dimethoxybenzoyl)benzoic acid is an organic compound with the molecular formula C16H14O5. It is characterized by the presence of a benzoic acid moiety substituted with a 2,5-dimethoxybenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxybenzoyl)benzoic acid typically involves the acylation of 2,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dimethoxybenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(2,5-Dimethoxybenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxybenzoyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and benzoyl groups may facilitate binding to active sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2,4-Dimethoxybenzoic acid
- 3,4-Dimethoxybenzoic acid
- 4-Methoxybenzoic acid
Comparison: 4-(2,5-Dimethoxybenzoyl)benzoic acid is unique due to the presence of both methoxy and benzoyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of synthetic applications and potential biological activities .
Properties
IUPAC Name |
4-(2,5-dimethoxybenzoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-12-7-8-14(21-2)13(9-12)15(17)10-3-5-11(6-4-10)16(18)19/h3-9H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMJTPNGPIXLOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355186 |
Source
|
Record name | 4-(2,5-dimethoxybenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93012-66-9 |
Source
|
Record name | 4-(2,5-dimethoxybenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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